molecular formula C24H27Cl2FN6O B1139418 Mizolastine dihydrochloride CAS No. 1056596-82-7

Mizolastine dihydrochloride

Cat. No. B1139418
CAS RN: 1056596-82-7
M. Wt: 505.42
InChI Key:
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Description

Mizolastine is a second-generation non-sedating antihistamine used to treat symptoms of allergic rhinoconjunctivitis and urticaria . It selectively antagonizes the peripheral H1 receptors and also has mast-stabilizing properties . It is rapidly absorbed from the gastrointestinal tract with a bioavailability of 65% .


Synthesis Analysis

A sensitive and rapid liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method has been developed and validated for the determination of mizolastine in human plasma . The plasma samples were simply pretreated with methanol for deproteinization .


Molecular Structure Analysis

Mizolastine has a molecular formula of C24H25FN6O and a molecular weight of 432.49 g/mol . It is a benzimidazole derivative, which includes a range of substances with various medicinal properties .


Chemical Reactions Analysis

Mizolastine is extensively metabolized by hepatic glucuronidation and sulphation, with no major active metabolite . It is excreted in faeces . In vivo, it is a relatively weak inhibitor of cytochrome P450 2E1, 2C9, 2D6, and 3A4 .


Physical And Chemical Properties Analysis

Mizolastine has a molecular formula of C24H25FN6O and a molecular weight of 432.49 g/mol .

Scientific Research Applications

  • Antihistamine Properties : Mizolastine is recognized as a potent antihistamine, effective in providing symptom relief in conditions like allergic rhinitis and urticaria. It does not induce subsensitivity when taken for extended periods, such as 8 weeks, maintaining its effectiveness throughout this duration (Bousquet et al., 1996).

  • Efficacy in Allergic Conditions : It has shown positive effects in the treatment of perennial allergic rhinoconjunctivitis, seasonal allergic rhinoconjunctivitis, and chronic idiopathic urticaria, highlighting its broad applicability in allergic conditions (Bachert et al., 1998); (Bachert et al., 2001).

  • Inhibition of Mediators and Cytokines : Studies have shown that mizolastine inhibits mediator and cytokine release, such as leukotrienes and tumor necrosis factor-alpha, from nasal polyp cells, indicating its anti-inflammatory properties (Carayol et al., 1996).

  • Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of mizolastine, including its absorption, distribution, metabolism, and excretion. Such studies are crucial for understanding the drug's behavior in the human body (Li et al., 2018).

  • Anti-Inflammatory Effects : Apart from its antihistamine action, mizolastine has been shown to possess additional anti-inflammatory effects, further broadening its therapeutic potential in allergic diseases (Roumestan et al., 2008).

  • Effects on Human Immunocompetent and Airway Cells : Mizolastine's effects on human immunocompetent and airway cells have been studied, revealing insights into its safety profile and potential anti-inflammatory properties (Oddera et al., 2000).

  • Clinical Efficacy and Safety : Various clinical trials have confirmed mizolastine's efficacy and safety in treating seasonal allergic rhinitis, showing it to be an effective and well-tolerated antihistamine (Leynadier et al., 1996).

  • Comparative Studies : Mizolastine has been compared with other antihistamines like loratadine, demonstrating its effectiveness in relieving symptoms of perennial allergic rhinitis (Bellioni et al., 1996).

  • Other Applications : Interestingly, mizolastine has been identified as having reversible anti-settlement activity against various marine organisms, indicating potential non-medical applications (Zhou et al., 2009).

Mechanism of Action

Mizolastine selectively antagonizes the peripheral H1 receptors and also has mast-stabilizing properties . It does not prevent the actual release of histamine from mast cells, but only prevents histamine from binding to receptors .

properties

IUPAC Name

2-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O.2ClH/c1-29(23-26-13-10-22(32)28-23)19-11-14-30(15-12-19)24-27-20-4-2-3-5-21(20)31(24)16-17-6-8-18(25)9-7-17;;/h2-10,13,19H,11-12,14-16H2,1H3,(H,26,28,32);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBSKWNPRUHSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)C5=NC=CC(=O)N5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mizolastine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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